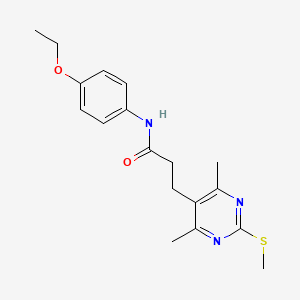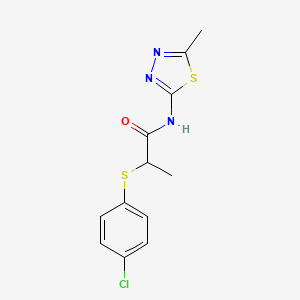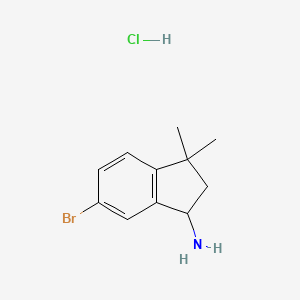![molecular formula C13H16N2O3 B2399760 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4664-26-0](/img/structure/B2399760.png)
4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound with the molecular weight of 199.25 . The IUPAC name for this compound is "4-({[5-(hydroxymethyl)-2-furyl]methyl}amino)-2-butanol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H17NO3/c1-8(13)4-5-11-6-9-2-3-10(7-12)14-9/h2-3,8,11-13H,4-7H2,1H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found.Applications De Recherche Scientifique
Biobased Polyesters Synthesis
2,5-Bis(hydroxymethyl)furan, a compound with structural similarities to the specified chemical, has been highlighted for its role in the enzymatic synthesis of novel biobased furan polyesters. These polyesters, synthesized using Candida antarctica Lipase B, offer an eco-friendly alternative to petroleum-based materials, demonstrating the potential of furan derivatives in sustainable material production (Jiang et al., 2014).
Organic Synthesis and Structural Studies
In the realm of organic synthesis, furan derivatives have been utilized in various chemical reactions to synthesize new compounds with potential biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines and bacteria, demonstrating the medicinal chemistry applications of furan compounds (Phutdhawong et al., 2019).
Catalytic Reduction in Biorefinery
The catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) into value-added chemicals and biofuels underscores the importance of furan derivatives in biorefinery applications. These reactions, facilitated by heterogeneous catalysts, illustrate the versatility of furan compounds in contributing to sustainable chemical processes (Nakagawa et al., 2013).
Propriétés
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(17)12(10(8-16)5-15-9)7-14-6-11-3-2-4-18-11/h2-5,14,16-17H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSWPZNKREPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC2=CC=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)


![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)


![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)


![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)